molecular formula CoH4NiO4 B8459792 Nickel-cobalt hydroxide CAS No. 61179-08-6

Nickel-cobalt hydroxide

Cat. No. B8459792
M. Wt: 185.656 g/mol
InChI Key: UUCGKVQSSPTLOY-UHFFFAOYSA-J
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Patent
US06193946B1

Procedure details

A nickel sulfate-cobalt sulfate mixed solution is prepared by dissolving nickel sulfate and cobalt sulfate at a molar ratio of Co to Ni of 20%. By adding a solution of sodium hydroxide to the nickel sulfate-cobalt sulfate mixed solution, a nickel-cobalt hydroxide is obtained by co-precipitation. By washing the obtained nickel-cobalt hydroxide in water and drying at 80° C., it becomes powdery and a nickel-cobalt hydroxide, Ni0.8Co0.2(OH)2, in which secondary particles similar to spherical or elliptic spherical particles in shape have been formed is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nickel sulfate cobalt sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ni+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Co+2:12].[Ni].[OH-:14].[Na+].S([O-])([O-])(=O)=[O:17].[Ni+2].S([O-])([O-])(=O)=[O:23].[Co+2]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ni+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Co+2:12].[OH-:17].[Co+2:12].[Ni+2:6].[OH-:23].[OH-:14].[OH-:2] |f:0.1,2.3,5.6,7.8.9.10,11.12.13.14,15.16.17.18.19.20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ni+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Co+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
nickel sulfate cobalt sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ni+2].S(=O)(=O)([O-])[O-].[Co+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ni+2].S(=O)(=O)([O-])[O-].[Co+2]
Name
Type
product
Smiles
[OH-].[Co+2].[Ni+2].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06193946B1

Procedure details

A nickel sulfate-cobalt sulfate mixed solution is prepared by dissolving nickel sulfate and cobalt sulfate at a molar ratio of Co to Ni of 20%. By adding a solution of sodium hydroxide to the nickel sulfate-cobalt sulfate mixed solution, a nickel-cobalt hydroxide is obtained by co-precipitation. By washing the obtained nickel-cobalt hydroxide in water and drying at 80° C., it becomes powdery and a nickel-cobalt hydroxide, Ni0.8Co0.2(OH)2, in which secondary particles similar to spherical or elliptic spherical particles in shape have been formed is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nickel sulfate cobalt sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ni+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Co+2:12].[Ni].[OH-:14].[Na+].S([O-])([O-])(=O)=[O:17].[Ni+2].S([O-])([O-])(=O)=[O:23].[Co+2]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ni+2:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Co+2:12].[OH-:17].[Co+2:12].[Ni+2:6].[OH-:23].[OH-:14].[OH-:2] |f:0.1,2.3,5.6,7.8.9.10,11.12.13.14,15.16.17.18.19.20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ni+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Co+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
nickel sulfate cobalt sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ni+2].S(=O)(=O)([O-])[O-].[Co+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ni+2].S(=O)(=O)([O-])[O-].[Co+2]
Name
Type
product
Smiles
[OH-].[Co+2].[Ni+2].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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